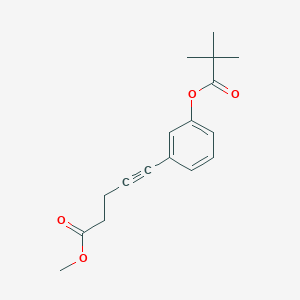
Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate is an organic compound with the molecular formula C17H20O4 and a molecular weight of 288.34 g/mol . This compound is characterized by the presence of a pivaloyloxy group attached to a phenyl ring, which is further connected to a pent-4-ynoate moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate typically involves the esterification of 5-(3-hydroxyphenyl)pent-4-ynoic acid with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate or inhibitor in biochemical assays.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate involves its interaction with specific molecular targets and pathways. The pivaloyloxy group can undergo hydrolysis to release pivalic acid and the active phenolic compound. This active compound can then interact with enzymes, receptors, or other biomolecules to exert its effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(3-hydroxyphenyl)pent-4-ynoate
- Methyl 5-(3-methoxyphenyl)pent-4-ynoate
- Methyl 5-(3-acetoxyphenyl)pent-4-ynoate
Uniqueness
Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate is unique due to the presence of the pivaloyloxy group, which imparts specific chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry. Additionally, the alkyne moiety provides a reactive site for further chemical modifications, allowing for the synthesis of a wide range of derivatives.
Properties
Molecular Formula |
C17H20O4 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
methyl 5-[3-(2,2-dimethylpropanoyloxy)phenyl]pent-4-ynoate |
InChI |
InChI=1S/C17H20O4/c1-17(2,3)16(19)21-14-10-7-9-13(12-14)8-5-6-11-15(18)20-4/h7,9-10,12H,6,11H2,1-4H3 |
InChI Key |
GRCORQLFPOQGJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=CC(=C1)C#CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


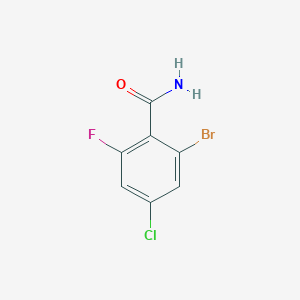
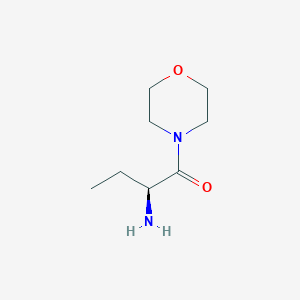
![(1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B11755717.png)
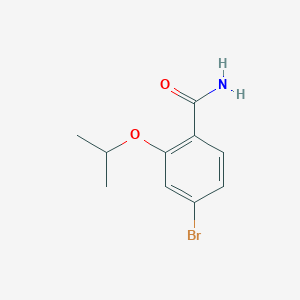
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755722.png)
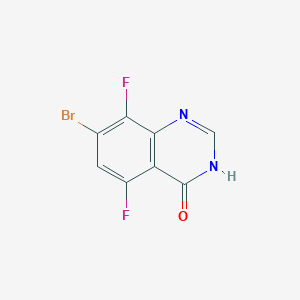
![1-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B11755739.png)
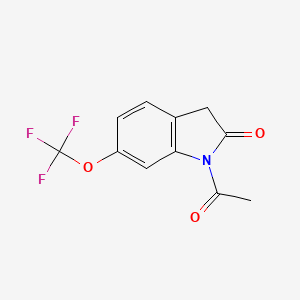
![(3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11755753.png)
![8-Methyl-1,8-diazaspiro[5.5]undecane](/img/structure/B11755759.png)
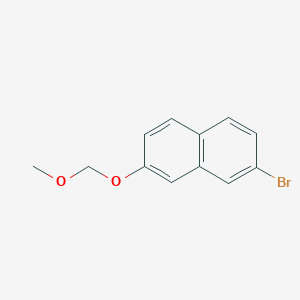
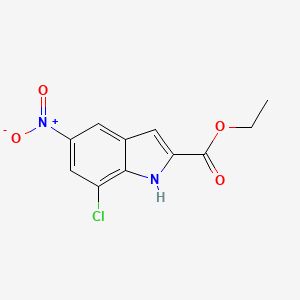
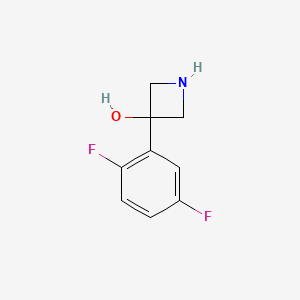
![(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11755791.png)
